molecular formula C6H6BrNO B6326328 5-Bromo-4-methyl-3-pyridinol, 95% CAS No. 351458-21-4

5-Bromo-4-methyl-3-pyridinol, 95%

Cat. No. B6326328
CAS RN: 351458-21-4
M. Wt: 188.02 g/mol
InChI Key: RSNRWSRGWAAMMO-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-3-pyridinol is a chemical compound with the molecular weight of 188.02 . Its IUPAC name is 5-bromo-4-methyl-3-pyridinol .


Synthesis Analysis

The synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which is related to 5-Bromo-4-methyl-3-pyridinol, has been described in a patent . The patent discusses novel synthetic methods for the preparation of intermediates of this compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyl-3-pyridinol can be found on various chemical databases such as ChemSpider .

Scientific Research Applications

Corrosion Inhibition

The compound has been identified as a structural unit in novel Schiff bases, used as inhibitors for carbon steel corrosion in acidic media containing chloride. These Schiff bases, containing the 5-Bromo-4-methyl-3-pyridinol moiety, showed substantial inhibition activity, with efficiency increasing at higher concentrations. The adsorption of these inhibitors on carbon steel surfaces followed Langmuir's adsorption isotherm, indicating a combination of physical and chemical adsorption mechanisms. The study emphasizes the relevance of 5-Bromo-4-methyl-3-pyridinol derivatives in materials protection and corrosion science (El-Lateef et al., 2015).

Synthetic Chemistry and Quantum Mechanical Investigations

In synthetic chemistry, 5-Bromo-4-methyl-3-pyridinol has been utilized in the synthesis of novel pyridine-based derivatives. These derivatives were synthesized through Suzuki cross-coupling reactions and investigated for their electronic structures through density functional theory (DFT) studies. The study also explored the biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, indicating the compound's potential in medicinal chemistry and material sciences (Ahmad et al., 2017).

Catalysis and Methylation of Pyridines

A catalytic method utilizing 5-Bromo-4-methyl-3-pyridinol derivatives involves the methylation of pyridines. This process employs methanol and formaldehyde as key reagents and demonstrates the compound's utility in facilitating important chemical transformations, specifically in the methylation of aromatic rings. The method highlights the role of 5-Bromo-4-methyl-3-pyridinol derivatives in organic synthesis and catalysis (Grozavu et al., 2020).

Safety and Hazards

Safety data sheets suggest that 5-Bromo-4-methyl-3-pyridinol may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment,

properties

IUPAC Name

5-bromo-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNRWSRGWAAMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309071
Record name 5-Bromo-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyridin-3-ol

CAS RN

351458-21-4
Record name 5-Bromo-4-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351458-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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